Cas no 1804486-66-5 (Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate)

Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate
-
- インチ: 1S/C9H9F2NO3/c1-15-7(13)4-6-5(8(10)11)2-3-12-9(6)14/h2-3,8H,4H2,1H3,(H,12,14)
- InChIKey: QOQQGXIUQDRARG-UHFFFAOYSA-N
- SMILES: FC(C1C=CNC(C=1CC(=O)OC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 347
- XLogP3: 0.2
- トポロジー分子極性表面積: 55.4
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024003938-250mg |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate |
1804486-66-5 | 97% | 250mg |
$680.00 | 2022-04-02 | |
Alichem | A024003938-500mg |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate |
1804486-66-5 | 97% | 500mg |
$999.60 | 2022-04-02 | |
Alichem | A024003938-1g |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate |
1804486-66-5 | 97% | 1g |
$1,713.60 | 2022-04-02 |
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate 関連文献
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetateに関する追加情報
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate (CAS No. 1804486-66-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate, identified by its CAS number 1804486-66-5, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases such as cancer, inflammatory disorders, and infectious diseases. The unique structural features of this molecule, including its difluoromethyl substituent and hydroxyl group, contribute to its remarkable reactivity and functional diversity, making it an indispensable tool for medicinal chemists.
The difluoromethyl group is a well-documented pharmacophore that enhances the metabolic stability and binding affinity of drug candidates. Its incorporation into molecular frameworks often leads to improved pharmacokinetic properties, which are critical for the development of effective therapeutics. In recent years, there has been a surge in research focusing on the role of fluorinated compounds in drug design, driven by their ability to modulate enzyme activity and receptor interactions. Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate exemplifies this trend, as it provides a robust scaffold for further derivatization and optimization.
The hydroxyl group in Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate adds another layer of functional complexity, enabling various chemical transformations such as esterification, etherification, and oxidation. These reactions are pivotal in constructing more intricate molecular architectures, which can lead to the discovery of novel therapeutic agents. The compound's dual functionality makes it particularly valuable in multi-step synthetic routes, where both the hydroxyl and difluoromethyl groups can be selectively modified to achieve desired pharmacological effects.
In the context of contemporary pharmaceutical research, Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate has found applications in the development of kinase inhibitors, which are widely used to treat cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By incorporating this compound into drug candidates, researchers can target specific kinases with high precision, thereby minimizing side effects and improving treatment outcomes. Several recent studies have highlighted the potential of fluorinated pyridine derivatives as kinase inhibitors, underscoring the importance of Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate in this area.
Moreover, the compound's structural motif has been explored in the development of antiviral agents. The ability of fluoro-substituted pyridines to interfere with viral replication has been demonstrated in various preclinical studies. Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate can serve as a building block for synthesizing molecules that disrupt viral protease activity or inhibit viral entry into host cells. These efforts align with global efforts to combat emerging infectious diseases, where innovative chemical entities are urgently needed.
The synthesis of Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated fluorination have been employed to construct the desired framework efficiently. These synthetic strategies not only showcase the compound's synthetic accessibility but also demonstrate the evolving capabilities of pharmaceutical chemistry in designing complex molecules.
The pharmacological potential of Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate extends beyond its role as an intermediate. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to neurodegenerative diseases. The hydroxyl group provides a handle for further functionalization, allowing researchers to explore its potential as a scaffold for developing novel therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate (CAS No. 1804486-66-5) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features enable diverse chemical modifications and biological applications, making it a valuable asset in drug discovery programs targeting cancers, inflammatory diseases, infectious agents, and neurodegenerative disorders. As research continues to uncover new therapeutic opportunities, this compound is poised to play an increasingly significant role in shaping the future of medicine.
1804486-66-5 (Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate) Related Products
- 1421532-15-1(N'-(2,4-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxypropylethanediamide)
- 1697455-70-1(5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-)
- 392248-53-2(N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-2-phenoxyacetamide)
- 1805536-41-7(Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate)
- 2680854-94-6(3-Acetamido-2-fluoropyridine-4-carboxylic acid)
- 1019594-39-8((4-Methanesulfonyl-phenyl)-ethyl-amine)
- 1806391-35-4(1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one)
- 2137583-36-7(1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)-)
- 1246391-73-0(all-(S)-Posaconazole)
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)




